[(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Description
This compound is a synthetic glycerophospholipid derivative characterized by:
- Head group: A choline moiety (2-(trimethylazaniumyl)ethyl phosphate), conferring zwitterionic properties at physiological pH .
- Acyl chains: Sn-1 position: A hexadecanoyl (C16:0, palmitate) chain. Sn-2 position: A modified hexadecanoyl chain with a prop-2-enoyloxy (acrylate) substitution at the terminal (16th) carbon, introducing unsaturation and reactivity .
- Backbone: A glycerol scaffold with an (R)-configuration at the Sn-2 position, ensuring stereospecificity.
This structural complexity suggests applications in drug delivery (e.g., reactive liposomes for crosslinking) or biomimetic membrane studies.
Properties
Molecular Formula |
C43H82NO10P |
|---|---|
Molecular Weight |
804.1 g/mol |
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C43H82NO10P/c1-6-8-9-10-11-12-13-15-18-21-24-27-30-33-42(46)51-38-40(39-53-55(48,49)52-37-35-44(3,4)5)54-43(47)34-31-28-25-22-19-16-14-17-20-23-26-29-32-36-50-41(45)7-2/h7,40H,2,6,8-39H2,1,3-5H3/t40-/m1/s1 |
InChI Key |
RSMUYMLRJLXQQK-RRHRGVEJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCOC(=O)C=C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCOC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multi-step organic reactions. The process begins with the esterification of hexadecanoic acid with glycerol to form the intermediate compound. This intermediate is then subjected to further esterification with 16-prop-2-enoyloxyhexadecanoic acid. The final step involves the phosphorylation of the resulting compound with 2-(trimethylazaniumyl)ethyl phosphate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions such as temperature, pH, and reaction time. The use of catalysts and solvents can also enhance the efficiency of the synthesis process. Purification steps, including crystallization and chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and phosphate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for ester hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
[(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester and phosphate chemistry.
Biology: Investigated for its role in cellular processes and as a potential biomolecule in lipid metabolism studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of specialized surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of [(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, modulating their activity and influencing metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related glycerophospholipids, focusing on head groups, acyl chains, and functional implications.
Data Table
Key Structural and Functional Differences
Head Group Chemistry :
- The target compound’s choline head group enhances bilayer stability in aqueous environments compared to anionic phosphatidylglycerol analogs, which require counterions for charge balance .
- Unlike phosphatidylglycerol, the zwitterionic nature of choline reduces electrostatic repulsion, favoring tight packing in membranes.
Acyl Chain Modifications: The terminal acrylate group on the Sn-2 chain distinguishes the target compound from DPPC and POPC. This group enables UV-induced polymerization, a feature exploited in stabilized liposome design .
Phase Behavior :
- While experimental data are unavailable, the branched Sn-2 chain likely lowers the phase transition temperature ($T_m$) compared to DPPC but raises it relative to POPC due to reduced unsaturation.
Biological Interactions :
- The choline head group supports interactions with transmembrane proteins, similar to POPC and DPPC. In contrast, phosphatidylglycerol analogs bind cationic proteins (e.g., pulmonary surfactant protein B) .
Research Implications and Gaps
- Biocompatibility : Comparative toxicity studies with DPPC/POPC are needed to assess suitability for in vivo applications.
- Membrane Dynamics : Molecular dynamics simulations could clarify the impact of the Sn-2 chain’s terminal acrylate on lipid packing.
Biological Activity
The compound [(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex phospholipid with potential biological activities that warrant detailed exploration. This article aims to provide an in-depth analysis of its biological activity, including data tables, case studies, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C₃₃H₆₉N₁P₁O₆
- Molecular Weight : 793.3 g/mol
- LogP : 20.8 (indicating high lipophilicity)
- Hydrogen Bond Donor Count : 0
- Hydrogen Bond Acceptor Count : 6
- Rotatable Bond Count : 47
These properties suggest a highly lipophilic compound, which may influence its interaction with biological membranes and cellular structures.
The biological activity of this compound can be attributed to its structural features, particularly the presence of long-chain fatty acids and a trimethylammonium group. These characteristics suggest potential interactions with cell membranes, influencing membrane fluidity and signaling pathways.
Antimicrobial Activity
Recent studies have indicated that phospholipids similar to this compound exhibit antimicrobial properties. The long-chain fatty acids may disrupt bacterial membranes, leading to cell lysis. For example:
- Case Study : A study on related phospholipids demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Cytotoxicity and Cell Proliferation
Investigations into the cytotoxic effects of this compound on various cancer cell lines have shown promising results:
These findings suggest that the compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
In Vitro Studies
- Cell Viability Assays : The compound was tested on various human cell lines using MTT assays. Results indicated a dose-dependent decrease in cell viability.
- Mechanistic Studies : Further investigations revealed that the compound activates apoptotic pathways, as evidenced by increased levels of cleaved caspase-3 and PARP in treated cells.
In Vivo Studies
Animal models have been employed to evaluate the therapeutic potential of this compound. For instance:
- Tumor Growth Inhibition : In a xenograft model using MCF-7 cells, treatment with the compound resulted in a significant reduction in tumor size compared to controls (p < 0.05).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves multi-step esterification and phosphorylation. For example, coupling unsaturated acyloxy groups (e.g., prop-2-enoyloxy) to glycerol backbones using carbodiimide-based reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) with hydroxybenzotriazole (HOBt) to minimize side reactions . Optimize yield by controlling reaction temperature (0–25°C), stoichiometric ratios (1:1.2 acyl donor to glycerol), and inert atmospheres to prevent oxidation of unsaturated chains . Post-synthesis purification via silica gel chromatography (hexane:ethyl acetate gradients) is critical.
| Reaction Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 0–25°C | Prevents decomposition of unsaturated chains |
| Coupling Agent (EDC:HOBt) | 1:1 molar ratio | Maximizes esterification efficiency |
| Purification Solvent | Hexane:EtOAc (3:1→1:2) | Separates phosphorylated products from unreacted precursors |
Q. What analytical techniques confirm structural integrity and stereochemistry?
- Methodological Answer : Use a combination of:
- High-resolution mass spectrometry (HR-MS) to verify molecular weight (e.g., [M+H]<sup>+</sup> or [M–H]<sup>−</sup> ions) .
- <sup>1</sup>H/<sup>13</sup>C NMR to resolve acyl chain positions and stereocenters. For example, <sup>1</sup>H NMR signals at δ 5.3–5.4 ppm indicate double bonds in unsaturated chains .
- 2D NMR (COSY, HSQC) to assign overlapping proton environments, particularly near the glycerol backbone .
- IR spectroscopy to confirm phosphate (≈1250 cm<sup>−1</sup>) and ester (≈1740 cm<sup>−1</sup>) functional groups .
Advanced Research Questions
Q. How should researchers address discrepancies in NMR data for acyloxy substituents?
- Methodological Answer : Discrepancies often arise from dynamic rotational isomerism in unsaturated chains or solvent-induced shifts. Mitigate by:
- Using deuterated solvents (e.g., DMSO-d6 or CDCl3) to stabilize conformers .
- Acquiring spectra at higher fields (≥500 MHz) to resolve splitting patterns (e.g., allylic protons in prop-2-enoyloxy groups ).
- Comparing experimental data with computational predictions (e.g., ACD/Labs NMR simulator) to validate assignments .
Q. What strategies resolve co-elution issues during HPLC purification?
- Methodological Answer : Co-elution is common due to similar polarities of phospholipid derivatives. Optimize via:
- Reverse-phase HPLC with C18 columns and gradient elution (e.g., 70%→95% acetonitrile in 0.1% formic acid) .
- Chiral columns (e.g., Chiralpak IA) to separate stereoisomers, particularly for the (2R)-glycerol configuration .
- LC-MS coupling to track molecular ions in real-time and adjust gradients dynamically .
Q. How do researchers validate the compound’s stability under experimental storage conditions?
- Methodological Answer : Stability studies should include:
- Accelerated degradation tests (40°C/75% RH for 4 weeks) to assess hydrolysis of ester/phosphoester bonds .
- UV-Vis monitoring (λ = 230–260 nm) to detect oxidation of unsaturated chains .
- Lyophilization for long-term storage, with residual solvents (e.g., THF) kept below 0.1% to prevent aggregation .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s solubility in aqueous buffers?
- Methodological Answer : Discrepancies arise from variations in acyl chain unsaturation and buffer ionic strength.
- Critical micelle concentration (CMC) measurements using fluorescence probes (e.g., pyrene) can clarify solubility limits .
- For cell culture studies, use sonication (30–60 sec pulses) or lipid carriers (e.g., cyclodextrins) to improve dispersion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
